Cas no 1024018-70-9 (1-(3-Nitro-4-{4-5-(2-thienyl)-1H-pyrazol-3-ylpiperidino}phenyl)-1-ethanone)

1-(3-Nitro-4-{4-5-(2-thienyl)-1H-pyrazol-3-ylpiperidino}phenyl)-1-ethanone 化学的及び物理的性質
名前と識別子
-
- 1-(3-nitro-4-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}phenyl)-1-ethanone
- 1-(3-nitro-4-{4-[5-(thiophen-2-yl)-1H-pyrazol-3-yl]piperidin-1-yl}phenyl)ethan-1-one
- 1-[3-nitro-4-[4-(3-thiophen-2-yl-1H-pyrazol-5-yl)piperidin-1-yl]phenyl]ethanone
- 1-(3-Nitro-4-{4-5-(2-thienyl)-1H-pyrazol-3-ylpiperidino}phenyl)-1-ethanone
-
- インチ: 1S/C20H20N4O3S/c1-13(25)15-4-5-18(19(11-15)24(26)27)23-8-6-14(7-9-23)16-12-17(22-21-16)20-3-2-10-28-20/h2-5,10-12,14H,6-9H2,1H3,(H,21,22)
- InChIKey: AEAFGRSEFWGDRW-UHFFFAOYSA-N
- SMILES: S1C=CC=C1C1C=C(C2CCN(C3C=CC(C(C)=O)=CC=3[N+](=O)[O-])CC2)NN=1
計算された属性
- 精确分子量: 396.125612g/mol
- 同位素质量: 396.125612g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 28
- 回転可能化学結合数: 4
- 複雑さ: 578
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 123
- XLogP3: 3.5
- 分子量: 396.5g/mol
1-(3-Nitro-4-{4-5-(2-thienyl)-1H-pyrazol-3-ylpiperidino}phenyl)-1-ethanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 8X-0081-5MG |
1-(3-nitro-4-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}phenyl)-1-ethanone |
1024018-70-9 | >90% | 5mg |
£35.00 | 2025-02-09 | |
Key Organics Ltd | 8X-0081-10G |
1-(3-nitro-4-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}phenyl)-1-ethanone |
1024018-70-9 | >90% | 10g |
£5775.00 | 2025-02-09 | |
A2B Chem LLC | AI81011-10mg |
1-(3-nitro-4-{4-[5-(thiophen-2-yl)-1H-pyrazol-3-yl]piperidin-1-yl}phenyl)ethan-1-one |
1024018-70-9 | >90% | 10mg |
$240.00 | 2024-04-20 | |
Key Organics Ltd | 8X-0081-1G |
1-(3-nitro-4-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}phenyl)-1-ethanone |
1024018-70-9 | >90% | 1g |
£770.00 | 2025-02-09 | |
TRC | N162980-25mg |
1-(3-Nitro-4-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}phenyl)-1-ethanone |
1024018-70-9 | 25mg |
$ 230.00 | 2022-06-03 | ||
Key Organics Ltd | 8X-0081-10MG |
1-(3-nitro-4-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}phenyl)-1-ethanone |
1024018-70-9 | >90% | 10mg |
£48.00 | 2025-02-09 | |
Key Organics Ltd | 8X-0081-0.5G |
1-(3-nitro-4-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}phenyl)-1-ethanone |
1024018-70-9 | >90% | 0.5g |
£385.00 | 2025-02-09 | |
A2B Chem LLC | AI81011-1g |
1-(3-nitro-4-{4-[5-(thiophen-2-yl)-1H-pyrazol-3-yl]piperidin-1-yl}phenyl)ethan-1-one |
1024018-70-9 | >90% | 1g |
$1295.00 | 2024-04-20 | |
A2B Chem LLC | AI81011-500mg |
1-(3-nitro-4-{4-[5-(thiophen-2-yl)-1H-pyrazol-3-yl]piperidin-1-yl}phenyl)ethan-1-one |
1024018-70-9 | >90% | 500mg |
$720.00 | 2024-04-20 | |
A2B Chem LLC | AI81011-1mg |
1-(3-nitro-4-{4-[5-(thiophen-2-yl)-1H-pyrazol-3-yl]piperidin-1-yl}phenyl)ethan-1-one |
1024018-70-9 | >90% | 1mg |
$201.00 | 2024-04-20 |
1-(3-Nitro-4-{4-5-(2-thienyl)-1H-pyrazol-3-ylpiperidino}phenyl)-1-ethanone 関連文献
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
1-(3-Nitro-4-{4-5-(2-thienyl)-1H-pyrazol-3-ylpiperidino}phenyl)-1-ethanoneに関する追加情報
Introduction to 1-(3-Nitro-4-{4-5-(2-thienyl)-1H-pyrazol-3-ylpiperidino}phenyl)-1-ethanone (CAS No. 1024018-70-9)
The compound 1-(3-Nitro-4-{4-5-(2-thienyl)-1H-pyrazol-3-ylpiperidino}phenyl)-1-ethanone, identified by its CAS number 1024018-70-9, represents a sophisticated molecular entity with significant potential in the realm of pharmaceutical and biochemical research. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their structural complexity and diverse biological activities. The presence of multiple functional groups, including nitro, pyrazole, and piperidine moieties, contributes to its unique chemical properties and makes it a subject of intense interest for medicinal chemists.
Recent advancements in the field of drug discovery have highlighted the importance of multi-target directed ligands (MTDLs), which are designed to interact with multiple biological targets simultaneously. The structure of 1-(3-Nitro-4-{4-5-(2-thienyl)-1H-pyrazol-3-ylpiperidino}phenyl)-1-ethanone aligns well with this concept, as it incorporates several pharmacophoric elements that could facilitate interactions with various enzymes and receptors. For instance, the nitro group is known to exhibit pro-inflammatory effects and can modulate the activity of certain enzymes, while the pyrazole and piperidine rings are frequently found in bioactive molecules due to their ability to engage in hydrogen bonding and hydrophobic interactions.
The thienyl substituent in the molecule adds another layer of complexity, as thiophene derivatives are well-documented for their role in various biological processes. Thiophenes have been extensively studied for their antimicrobial, antifungal, and anti-inflammatory properties, making them valuable scaffolds in drug design. The integration of a 2-thienyl group into the 4-5-(2-thienyl)-1H-pyrazol-3-ylpiperidino moiety suggests that this compound may exhibit synergistic effects when combined with other therapeutic agents. Such structural features are often exploited to enhance drug efficacy and reduce side effects by targeting multiple pathways simultaneously.
In the context of current research, there is growing evidence that compounds with complex heterocyclic structures can serve as potent modulators of biological systems. The pyrazol ring, in particular, has been extensively explored for its ability to interact with enzymes such as kinases and phosphodiesterases. These enzymes play crucial roles in numerous cellular processes, including signal transduction, DNA replication, and metabolism. By designing molecules that can selectively inhibit or activate these enzymes, researchers aim to develop treatments for a wide range of diseases, including cancer, inflammation, and neurological disorders.
The nitro group in the molecule is another key feature that warrants discussion. Nitroaromatic compounds have been used for decades as therapeutic agents due to their ability to produce reactive intermediates that can modulate enzyme activity. In some cases, these intermediates can lead to covalent modifications of target proteins, resulting in prolonged effects on cellular processes. However, it is also important to note that nitro groups can be metabolically reduced to form nitrosamines, which are known to be potentially toxic. Therefore, careful consideration must be given to the metabolic fate of compounds containing nitro groups to ensure safety.
Recent studies have demonstrated that the combination of pyrazole, piperidine, and thienyl moieties can lead to the development of novel therapeutic agents with enhanced biological activity. For example, a series of pyrazole-piperidine derivatives has been shown to exhibit inhibitory effects on kinases involved in cancer progression. Similarly, thiophene-based compounds have been reported to possess antimicrobial properties against resistant bacterial strains. The compound under discussion (1-(3-Nitro-4-{4-5-(2-thienyl)-1H-pyrazol-3-ylpiperidino}phenyl)-1-ethanone) may therefore represent a promising candidate for further investigation in these areas.
The synthesis of such complex molecules requires meticulous planning and expertise in organic chemistry. The introduction of multiple functional groups into a single molecular framework necessitates careful consideration of reaction conditions and intermediates to ensure high yields and purity. Advances in synthetic methodologies have made it possible to construct intricate molecular architectures more efficiently than ever before. Techniques such as transition-metal-catalyzed cross-coupling reactions have significantly improved the accessibility of heterocyclic compounds like those described here.
In conclusion,1-(3-Nitro-4-{4-5-(2-thienyl)-1H-pyrazol-3-ylpiperidino}phenyl)-1-ethanone (CAS No. 1024018-70-9) represents a structurally fascinating compound with potential applications in pharmaceutical research. Its unique combination of pharmacophoric elements suggests that it may interact with multiple biological targets, making it an attractive candidate for further investigation. As our understanding of drug design principles continues to evolve, compounds like this one will play an increasingly important role in the development of novel therapeutics for human diseases.
1024018-70-9 (1-(3-Nitro-4-{4-5-(2-thienyl)-1H-pyrazol-3-ylpiperidino}phenyl)-1-ethanone) Related Products
- 1804752-47-3(Methyl 2-bromo-6-(difluoromethyl)pyridine-3-carboxylate)
- 1597876-36-2(1-(cyclopropylmethyl)-1H-pyrazol-4-ol)
- 2749963-99-1((S)-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydro-benzo[b]thiophene-4-carboxylic acid)
- 2229182-09-4(3-(but-3-yn-1-yl)-2,6-dichloro-5-fluoropyridine)
- 566158-79-0(2-(2-methylpyridin-4-yl)propan-2-amine)
- 1862616-58-7(Cyclobutanol, 1-[1-(aminomethyl)butyl]-2,2-dimethyl-)
- 1805927-05-2(3-(Aminomethyl)-4-iodo-2-methoxy-6-(trifluoromethoxy)pyridine)
- 679830-65-0(5-NAPHTHALEN-2-YL-7-TRIFLUOROMETHYL-PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLIC ACID ETHYL ESTER)
- 6833-13-2(2-Chloro-N-phenylbenzamide)
- 1594484-86-2(1-(3-hydroxypiperidin-1-yl)-3-methylpentan-1-one)




